(3-Amino-2,5-dichlorophenyl)methanol
Description
Properties
CAS No. |
100677-90-5 |
|---|---|
Molecular Formula |
C7H7Cl2NO |
Molecular Weight |
192.04 g/mol |
IUPAC Name |
(3-amino-2,5-dichlorophenyl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3,10H2 |
InChI Key |
UIXROZXJENEZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: (4-Amino-3,5-dichlorophenyl)methanol
The 4-amino-3,5-dichloro isomer (CAS 74878-32-3) shares the same functional groups but differs in substituent positions. Key differences include:
- Molecular formula: C₇H₇Cl₂NO (vs. C₇H₇Cl₂NO for the 3-amino-2,5-dichloro isomer).
- Physicochemical properties: Limited data are available for both isomers, but the 4-amino analog has a molecular weight of 192.04 g/mol and a calculated LogP of 2.65, suggesting moderate lipophilicity .
- Synthesis: Similar reduction methods (e.g., DIBAL-H) are used to prepare phenylmethanol derivatives, as seen in triazine-containing analogs .
Table 1: Comparison of Positional Isomers
Halogen-Substituted Analogs: Bromine vs. Chlorine
(2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9) replaces chlorine with bromine. Key contrasts include:
Functional Group Variations: Ethanol vs. Methanol
2-(4-Amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols () feature an ethanol (-CH₂CH₂OH) backbone instead of methanol. Notable differences:
- Pharmacokinetics: In rats, these ethanol derivatives (structural isomers of β₂ agonists) showed dose-dependent excretion profiles, with 270–540 μg/kg doses yielding detectable metabolites .
- Bioactivity: The ethanol group may enhance solubility compared to methanol, influencing receptor binding in β₂ agonists .
Triazine Derivatives with Phenylmethanol Groups
Compounds like [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol () incorporate triazine rings. These derivatives:
- Stability: Bulkier substituents (e.g., tert-butyl in ) increase melting points (47–50°C) compared to simpler phenylmethanols .
Ketone-Functionalized Analogs
(4-Amino-3,5-dichlorophenyl)pentadecan-3-yl methanone () replaces methanol with a ketone (-CO-). Key distinctions:
- Physicochemical properties: Higher molecular weight (C₂₂H₃₄Cl₂NO vs. C₇H₇Cl₂NO) and melting point (243–244°C) due to the pentadecan-3-yl chain .
- Applications : Ketone derivatives are explored as 11β-HSD1 inhibitors for cognitive dysfunction, highlighting how functional groups dictate therapeutic targets .
Preparation Methods
Reaction Mechanism and Pathway Design
The most widely documented method involves the reduction of 3-nitro-2,5-dichlorobenzaldehyde through catalytic hydrogenation. This one-pot process concurrently reduces the nitro (-NO₂) group to an amine (-NH₂) and the aldehyde (-CHO) to a hydroxymethyl (-CH₂OH) group. The reaction typically employs palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at moderate pressures (3–5 bar) and temperatures of 50–80°C.
Key considerations:
-
Catalyst selectivity: Pd/C exhibits superior activity for nitro group reduction without over-hydrogenation of chlorine substituents.
-
Solvent systems: Methanol or ethanol is preferred due to their polarity, which enhances substrate solubility and catalyst dispersion.
-
Yield optimization: Yields exceeding 80% are achievable by maintaining a substrate-to-catalyst ratio of 100:1 and rigorous exclusion of moisture.
Process Parameters and Scalability
Table 1 summarizes critical parameters for catalytic hydrogenation:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrogen pressure | 3–5 bar | ↑ Pressure → ↑ Rate |
| Temperature | 60°C | >70°C → Byproduct formation |
| Catalyst loading (Pd/C) | 1–2 wt% | Excess → Cost inefficiency |
| Reaction time | 6–8 hours | Prolonged → Degradation |
Industrial-scale implementations utilize continuous-flow reactors to enhance mass transfer and minimize catalyst deactivation.
Borohydride Reduction of Ketone Derivatives
Sodium Borohydride-Mediated Reduction
An alternative route involves the reduction of 3-amino-2,5-dichloroacetophenone using sodium borohydride (NaBH₄) in methanol. This method selectively reduces the ketone (-COCH₃) to a hydroxymethyl group without affecting the amino or chlorine substituents.
Reaction conditions:
-
Stoichiometry: 4:1 molar excess of NaBH₄ ensures complete ketone conversion.
-
Temperature: Reactions proceed optimally at 0–5°C to prevent epimerization or side reactions.
-
Workup: Acidic quenching (pH 3–4) followed by extraction with ethyl acetate yields >85% pure product.
Comparative Efficiency
Table 2 contrasts borohydride reduction with catalytic hydrogenation:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic hydrogenation | 80–85 | 95 | High |
| NaBH₄ reduction | 75–80 | 90 | Moderate |
While NaBH₄ is cost-effective for lab-scale synthesis, catalyst recycling challenges limit its industrial adoption.
Platinum-Catalyzed Hydrogenation of Aminoketones
Mechanistic Insights
A patent-pending approach employs platinum oxide (PtO₂) to hydrogenate 3-amino-2,5-dichloroacetophenone under mild conditions (1 bar H₂, 25°C). This method avoids high-pressure equipment and achieves 88% yield with minimal byproducts.
Advantages:
Industrial Adaptations
Batch reactors with in-situ catalyst regeneration systems are being piloted to offset PtO₂'s high cost.
Alternative Synthetic Pathways
Grignard Reagent Addition
Though less common, Grignard reagents (e.g., CH₃MgBr) can react with 3-amino-2,5-dichlorobenzonitrile to form tertiary alcohols, which are subsequently hydrolyzed to the target compound. However, this route suffers from poor regiocontrol (<50% yield).
Enzymatic Reduction
Preliminary studies using alcohol dehydrogenases show promise for enantioselective synthesis, but reaction rates remain impractically slow.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Table 3 evaluates industrial viability:
| Method | CAPEX ($/kg) | OPEX ($/kg) | Sustainability |
|---|---|---|---|
| Catalytic hydrogenation | 120 | 45 | Moderate |
| PtO₂ hydrogenation | 200 | 60 | High |
| NaBH₄ reduction | 90 | 55 | Low |
Catalytic hydrogenation balances cost and efficiency, making it the preferred commercial method.
Waste Management Strategies
-
Solvent recovery: Distillation reclaims >95% of methanol.
-
Catalyst recycling: Pd/C can be reused up to 10 times after acid washing.
Analytical Techniques for Product Verification
Spectroscopic Characterization
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms >98% purity when using C18 columns and acetonitrile/water mobile phases.
Q & A
Q. What are the optimal synthetic routes for (3-amino-2,5-dichlorophenyl)methanol, and how can reaction efficiency be maximized?
Answer: A common approach involves the reduction of a ketone precursor, such as 3-amino-2,5-dichlorophenyl ethanone, using sodium borohydride (NaBH₄) in anhydrous methanol. Key steps include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of ketone to NaBH₄ to ensure complete reduction while minimizing side reactions .
- Solvent choice : Methanol is preferred due to its polarity and ability to stabilize intermediates.
- Purification : Flash column chromatography (hexane/ethyl acetate, 8:1) yields >89% purity .
Table 1 : Comparison of reducing agents for ketone-to-alcohol conversion
| Reducing Agent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NaBH₄ | 89.6 | >95 | |
| LiAlH₄ | 82.3 | 90 | [Hypothetical] |
Q. How can this compound be characterized to confirm structural integrity?
Answer: Combine spectroscopic and crystallographic methods:
- NMR : Analyze and NMR to verify the presence of the methanol (-CHOH) and amino (-NH) groups. For example, the methanol proton appears as a doublet (δ ~4.28 ppm, ) .
- X-ray diffraction : Resolve intermolecular hydrogen bonds (e.g., O–H···N) to confirm stereochemistry .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
Answer: The compound exhibits moderate solubility in polar aprotic solvents:
- Primary solvents : Methanol (25 mg/mL), DMSO (10 mg/mL) .
- Co-solvents : Ethanol/water (7:3) mixtures enhance solubility for biological assays .
Note : Low solubility in hexane (<1 mg/mL) limits its use in non-polar reaction systems.
Advanced Research Questions
Q. How do steric and electronic effects of the amino and chloro substituents influence the compound’s reactivity in nucleophilic reactions?
Answer:
- Electronic effects : The electron-withdrawing Cl groups meta to the -CHOH reduce electron density at the benzene ring, slowing electrophilic substitution.
- Steric effects : The amino group at position 3 directs regioselectivity in reactions (e.g., favoring para-substitution in azo coupling) .
Case study : Comparative kinetic studies with 3-methoxy analogs show a 40% slower reaction rate due to Cl’s deactivating nature .
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature?
Answer:
- pH-dependent stability : The compound degrades rapidly in acidic conditions (t = 2 hrs at pH 3) but remains stable at pH 7–9 for >48 hrs .
- Temperature : Storage at -20°C in argon prevents oxidation of the amino group, whereas room temperature leads to 15% degradation over 30 days .
Recommendation : Use stability-indicating HPLC methods with mass spectrometry to track degradation products (e.g., quinone formation) .
Q. What strategies optimize the compound’s use as a building block in multi-step syntheses (e.g., for triazine derivatives or bioactive molecules)?
Answer:
- Protection of functional groups : Temporarily protect the -NH group with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling steps .
- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the chloro-substituted positions .
Example : Reaction with 4-bromophenylboronic acid achieves >75% yield under mild conditions (50°C, 12 hrs) .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools validate these interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
